molecular formula C8H5FN2O3 B2529390 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid CAS No. 1820711-74-7

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B2529390
CAS No.: 1820711-74-7
M. Wt: 196.137
InChI Key: UTUBDHBSSHBQAV-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H5FN2O3 It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid typically involves the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives. One common method involves the use of 2-aminophenol and 6-fluorobenzoic acid under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoxazole ring.

    Reduction: Alcohol derivatives of the benzoxazole ring.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: Lacks the fluorine and carboxylic acid groups, resulting in different chemical properties and reactivity.

    6-Fluorobenzoxazole: Contains the fluorine atom but lacks the amino and carboxylic acid groups.

    2-Amino-5-fluorobenzoxazole: Similar structure but with the fluorine atom in a different position.

Uniqueness

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-4-2-6-5(11-8(10)14-6)1-3(4)7(12)13/h1-2H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUBDHBSSHBQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(O2)N)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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